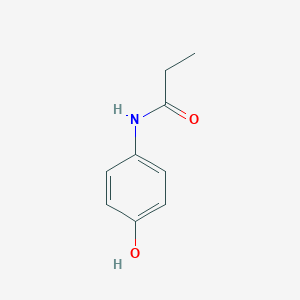

N-(4-Hydroxyphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(4-Hydroxyphenyl)propanamide chemical characterization

Chemical Identification and Basic Properties

The table below outlines the fundamental identifying information and basic physicochemical properties of N-(4-Hydroxyphenyl)propanamide [1].

| Property | Description |

|---|---|

| CAS Number | 1693-37-4 [1] |

| IUPAC Name | This compound [1] |

| Molecular Formula | C₉H₁₁NO₂ [1] |

| Molecular Weight | 165.19 g/mol [1] |

| Chemical Structure | A propanamide group linked to a 4-hydroxyphenyl ring. |

Synthesis and Antimicrobial Activity

Compounds based on the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, which is closely related to this compound, demonstrate significant structure-dependent activity against drug-resistant bacteria and fungi [2]. The synthetic pathway begins with 4-aminophenol and involves key intermediates to create a diverse library of derivatives [2].

Synthesis of key intermediates [2]

Hydrazide (3) is a versatile intermediate for synthesizing final derivatives. The following workflow shows how it is used to create hydrazones and other heterocyclic compounds [2].

Synthesis of final derivatives from hydrazide [2]

Biological Evaluation Data

The synthesized compounds were screened against WHO-priority ESKAPE pathogens and drug-resistant Candida species, including Candida auris [2]. Activity is highly dependent on molecular structure.

| Compound Class / Example | Key Structural Features | Antimicrobial Activity (MIC Range) [2] |

|---|---|---|

| Initial Intermediate (2) | Basic 3-((4-hydroxyphenyl)amino)propanoic acid ester | Weak activity against S. aureus and E. faecalis; no antifungal activity. |

| Hydrazide (3) | Hydrazide functional group | No antibacterial activity across tested strains. |

| Lead Hydrazones (14-16) | Heterocyclic substituents (e.g., from heterocyclic aldehydes) | Potent and broad-spectrum: • MRSA: 1–8 µg/mL • VRE: 0.5–2 µg/mL • Gram-negative pathogens: 8–64 µg/mL • Drug-resistant Candida spp.: 8–64 µg/mL • Candida auris: 0.5–64 µg/mL |

Mechanism of Action and Research Significance

While the exact mechanism is under investigation, research suggests that these amino acid derivatives may interfere with essential bacterial enzymes involved in peptidoglycan synthesis (such as the MurA-F enzymes), disrupting cell wall formation [2]. The incorporation of the 4-hydroxyphenyl moiety is crucial, as it allows for diverse chemical interactions with biological targets, enhancing activity and potentially overcoming existing resistance mechanisms [2].

This research highlights the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a promising foundation for developing new antimicrobial agents to combat multidrug-resistant infections [2].

References

N-(4-Hydroxyphenyl)propanamide spectral data NMR

Compound Identification and Basic Data

The table below summarizes the key identifying information for N-(4-Hydroxyphenyl)propanamide, which is also known as Parapropamol.

| Property | Value |

|---|---|

| CAS Registry Number | 1693-37-4 [1] |

| Molecular Formula | C₉H₁₁NO₂ [1] |

| IUPAC Name | This compound [1] |

| Synonyms | 4'-Hydroxypropionanilide, Parapropamol, p-Hydroxypropionanilide [1] |

| Molecular Weight | 165.19 g/mol [1] |

| Appearance | Pale purple solid [1] |

NMR Spectral Data and Experimental Protocol

An NMR entry for this compound is available from the Biological Magnetic Resonance Data Bank (BMRB). The following methodology is directly sourced from that entry (BMRB ID: bmse011333) [2].

| Parameter | Specification |

|---|---|

| Nucleus | ¹H (Proton) |

| Spectrometer Frequency | 600 MHz [2] |

| Solvent | DMSO (Dimethyl sulfoxide) [2] |

| Sample Concentration | 1 mM [2] |

| Temperature | 298 K (24.85 °C) [2] |

| pH | 6.0 [2] |

| Data Accessibility | Time domain data (Free Induction Decay - FID) is available for download [2] |

The experimental workflow for obtaining the NMR data can be summarized as follows:

> Experimental workflow for NMR data acquisition of this compound, based on BMRB entry bmse011333 [2].

How to Access and Use the Data

For your research, the most valuable step would be to access the original data from the BMRB:

- Download the Raw Data: The BMRB entry (bmse011333) provides a link to download the time domain data (FID file). Processing this FID with NMR software (like MestReNova, TopSpin, or similar) will allow you to generate the spectrum yourself and perform your own analysis, including peak picking and integration [2].

- Compare with Related Structures: The BMRB also lists a closely related compound, N-(4-hydroxyphenyl)-3-phenylpropanamide (BMRB ID: bmse011333), which shares the same core structure with an additional phenyl ring [3]. Examining its fully assigned spectrum could provide valuable insights for predicting the chemical shifts of your target molecule.

References

Antimicrobial Activity of 4-Hydroxyphenyl Amino Acid Derivatives

| Compound Class / Key Example | Core Finding / Activity | Pathogens Targeted (MIC values) | Key Significance |

|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Hydrazones 14-16) [1] [2] | Potent, broad-spectrum antimicrobial activity. | MRSA: 1-8 µg/mL [1] VRE: 0.5-2 µg/mL [1] Candida auris: 0.5-64 µg/mL [1] | Scaffold effective against WHO-priority ESKAPE pathogens and drug-resistant fungi [1]. | | N-substituted β-amino acid derivatives (e.g., Compound 26) [3] | Promising activity against Gram-positive bacteria and fungi. | S. aureus MRSA: 4-16 µg/mL [3] E. faecalis: Comparable to control antibiotics [3] C. albicans: 16 µg/mL [3] | Validates N-substituted β-amino acid scaffold for targeting Gram-positive pathogens [3]. |

Experimental Protocols: Key Synthesis & Workflow

The synthesis of the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, as detailed in the 2024 study, follows a multi-step pathway [1] [2]. The diagram below outlines the core experimental workflow for creating these derivatives.

Synthetic pathway for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [1] [2]

Key Experimental Details:

- Screening Methodology: The synthesized compounds were screened against clinically relevant ESKAPE pathogens and drug-resistant Candida species (including C. auris) using standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) [1].

- Proposed Mechanism: While the exact mechanism is under investigation, research suggests these amino acid derivatives may inhibit enzymes involved in microbial cell wall synthesis, such as those in the MurA-F pathway, which are crucial for peptidoglycan formation [1] [2].

Interpretation of Findings and Future Directions

It is important to note that N-(4-Hydroxyphenyl)propanamide itself is not the direct subject of the most current antimicrobial studies. The highly promising research instead centers on closely related 3-((4-Hydroxyphenyl)amino)propanoic acid scaffolds. The strategic incorporation of the 4-hydroxyphenyl moiety and further functionalization into hydrazones and other derivatives are critical for the observed potent, broad-spectrum antimicrobial activity [1] [2] [3].

- The "4-Hydroxyphenyl" Motif is Key: This structural element is recognized for contributing to potent biological activities in various pharmaceuticals, likely due to the hydroxyl group's ability to form hydrogen bonds and participate in diverse chemical interactions with biological targets [1] [2].

- A Promising Scaffold: The 3-((4-Hydroxyphenyl)amino)propanoic acid structure is established as a foundational platform for developing novel antimicrobial candidates, particularly against multidrug-resistant threats [1].

References

where to buy N-(4-Hydroxyphenyl)propanamide

Supplier Overview

| Supplier / Catalog | Product Name / Use | Purity & Specification | Price & Quantity | Key Details |

|---|---|---|---|---|

| USP Store [1] | Acetaminophen Related Compound B | Reference Standard | $838.00 (30 mg) | Official pharmacopoeial standard; for analytical use [1]. |

| Veeprho [2] | Paracetamol EP Impurity B | Confirmed identity & purity; meets USP, EP, JP, BP standards. | Available on request | Comes with Structure Elucidation Report (SER); for ANDA/NDA filings [2]. |

| Boron Molecular [3] | N-(4-hydroxyphenyl)propanamide | - | From $250 (1g) to $9,000 | Sold by weight, suitable for use as a chemical intermediate [3]. |

| Pharmaffiliates [4] | Paracetamol - Impurity B | EP/BP Standard | Available on request | - |

| Gentaur [5] | This compound | - | Available on request | Listed as in stock [5]. |

Selection Guide & Experimental Protocols

For your research and drug development work, the choice of supplier depends heavily on the application.

- For Analytical Testing and Regulatory Compliance: If your work requires certification for methods in a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA), the official reference standards from USP or Veeprho are the most appropriate [2]. Their products are fully characterized to meet the strict requirements of regulatory pharmacopoeias (USP, EP, JP, BP).

- For Synthesis or as a Chemical Intermediate: If you require larger quantities of the compound for use in synthesis, Boron Molecular offers a more practical and cost-effective option, with availability from 1g up to bulk quantities [3].

A typical experimental protocol for using this compound as a reference standard in HPLC analysis would involve the following workflow, which ensures the identity and purity of the main drug substance:

Diagram Overview: A standard workflow for using this compound as a reference standard in HPLC analysis for impurity identification.

Key Takeaways

- This compound is widely available from specialist suppliers for pharmaceutical analysis [1] [2] [4].

- Your choice between suppliers should be guided by your application: USP or Veeprho for regulatory analytical testing, and Boron Molecular for synthetic work requiring larger quantities [1] [2] [3].

- This compound is critical for ensuring the quality and safety of Paracetamol/Acetaminophen through precise analytical methods [2].

References

- 1. Acetaminophen Related Compound B (30 mg) (N-(4- ... [store.usp.org]

- 2. Paracetamol EP Impurity B | CAS 1693-37-4 [veeprho.com]

- 3. Buy this compound [boronmolecular.com]

- 4. 1693-37-4 | Product Name : Paracetamol - Impurity B ... [pharmaffiliates.com]

- 5. N- (4-hydroxyphenyl) propanamide CAS: 1693-37-4 | GNT ... [spbase.org]

N-(4-Hydroxyphenyl)propanamide solubility characteristics

Solubility Profile of a Close Structural Analog

The most direct and applicable data comes from studies on Acetaminophen, which is systematically named N-(4-hydroxyphenyl)acetamide [1]. The only structural difference is an additional methylene group (-CH₂-) in your compound of interest (propanamide vs. acetamide). The solubility behavior of acetaminophen is therefore an excellent model.

The table below summarizes the key physical and solubility properties of acetaminophen, which can be used as a benchmark [1].

| Property | Description / Value |

|---|---|

| IUPAC Name | N-(4-hydroxyphenyl)ethanamide / N-(4-hydroxyphenyl)acetamide [1] |

| Common Names | Acetaminophen, Paracetamol [1] |

| Solubility in Water | < 1 mg/mL at 25 °C (low water solubility) [1] |

| Crystal Forms | Monoclinic (more stable) and orthorhombic [1] |

| "Good" Solvents | 15 solvents from ICH Classes 1 & 3 (specific solvents not listed, but these classes include water, acetone, ethanol, ethyl acetate, etc.) [1] |

| "Poor" Solvents | MTBE, DMA, chloroform, benzene, toluene, p-xylene, xylene [1] |

Experimental Protocols for Solubility Determination

While the search results do not provide a step-by-step protocol for N-(4-Hydroxyphenyl)propanamide, they strongly imply standard methodologies. The following workflow, visualized in the diagram below, outlines a robust approach for determining solubility, drawing from the context of the provided research.

Diagram of the experimental workflow for determining solubility characteristics.

Here is a detailed breakdown of each step, informed by the general principles of pharmaceutical testing referenced in the articles:

Sample Preparation:

- The solid compound should be characterized for its crystal form (polymorph), as this can significantly impact solubility [1]. The monocyclic form is typically more stable, but the orthorhombic form may offer better dissolution properties.

Saturation & Equilibration:

- Prepare an excess of the solid compound in a series of selected solvents, including water, buffers at various pH levels, and organic solvents from ICH classes (e.g., ethanol, methanol) [1].

- Agitate the mixtures in a temperature-controlled environment (e.g., using a water bath or incubator shaker) for a sufficient duration to reach equilibrium. Common temperatures for profiling include 25°C, 40°C, and 60°C [1].

Separation:

- Once equilibrium is reached, separate the saturated solution from the undissolved solid. This is typically done by filtration using a 0.45 µm or 0.22 µm membrane filter, or by centrifugation. This step must be performed at the same temperature as the equilibration to prevent precipitation.

Analysis:

- The concentration of the compound in the saturated solution is quantified using a validated analytical method. Common techniques include:

- High-Performance Liquid Chromatography (HPLC): Offers high specificity and accuracy.

- UV-Vis Spectrophotometry: A quicker method, suitable if the compound has a distinct chromophore and no interfering substances are present.

- The concentration of the compound in the saturated solution is quantified using a validated analytical method. Common techniques include:

Research Context and Further Directions

The search for this compound led to a highly relevant and active area of research. A 2024 study focuses on synthesizing and testing antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [2]. This underscores the pharmaceutical relevance of compounds containing the 4-hydroxyphenyl moiety and highlights that solubility is a critical parameter being optimized in pre-clinical drug development for better bioavailability [2].

To build a complete whitepaper, I suggest you:

- Experiment to Fill Data Gaps: The most reliable approach is to determine the solubility of this compound directly using the experimental protocol outlined above.

- Explore Solubility Enhancement: Given the low aqueous solubility of this chemical class, investigate techniques like salt formation, co-solvents, complexation, or nanonization.

- Consult Specialized Databases: For more precise data, search dedicated pharmaceutical and chemical databases like SciFinder, Reaxys, or the PUBCHEM record for the compound (CID 14717710) [3].

References

Application Notes: Synthesis and Antimicrobial Evaluation of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Introduction and Scientific Background

The escalating global health crisis of antimicrobial resistance necessitates the development of novel compounds effective against multidrug-resistant pathogens [1]. The ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is particularly problematic, often evading conventional antibiotic treatments [1]. In this context, amino acid derivatives incorporating phenolic moieties have emerged as attractive pharmacophores due to their structural diversity, ability to mimic natural substrates, and potential for targeted activity against microbial cell wall biosynthesis enzymes [1]. The 4-hydroxyphenyl moiety is widely recognized for its potent biological activities, and its integration into amino acid scaffolds allows for interactions with a diverse array of biological targets [1]. These Application Notes detail the synthesis, characterization, and in vitro antimicrobial evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a scaffold demonstrating significant activity against drug-resistant bacterial and fungal pathogens [1].

Synthetic Chemistry Protocol

This section outlines the step-by-step procedure for synthesizing the core intermediate and subsequent derivatives.

Synthesis of Core Intermediate: 3,3'-((4-Hydroxyphenyl)azanediyl)dipropanoic acid (Compound 4)

Objective: To synthesize the central dipropionic acid intermediate from 4-aminophenol [1].

Reaction Type: Nucleophilic conjugate addition.

Materials:

- 4-Aminophenol (Compound 1)

- Acrylic acid

- Deionized water

- 2-Propanol (for washing)

Procedure:

- In a round-bottom flask, combine 4-aminophenol (10.9 g, 100 mmol) and acrylic acid (18 g, 250 mmol) in water (100 mL) [1].

- Attach a reflux condenser and heat the mixture under reflux with stirring for 14 hours [1].

- After the reaction period, allow the mixture to cool to room temperature.

- A crystalline product will form. Filter the solid under vacuum [1].

- Wash the collected solid thoroughly with 2-propanol to remove any residual starting materials or by-products [1].

- Dry the product to obtain 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoic acid (4) as a white powder. The reported yield is approximately 75% (18.97 g) [1].

Monitoring Reaction Completion: The reaction course and purity of the synthesized compound can be monitored by Thin-Layer Chromatography (TLC) using Silica gel plates with F254 nm indicator [2] [3].

Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)

Objective: To convert the core intermediate into a hydrazide for further functionalization [1].

Reaction Type: Esterification followed by hydrazinolysis.

Procedure:

- Esterification: First, esterify compound 4 with an excess of methanol using a catalytic amount of sulfuric acid to form the dimethyl ester (Compound 5) [1].

- Hydrazinolysis: React dimethyl ester 5 with hydrazine hydrate in 2-propanol under reflux [1].

- Cool the reaction mixture and isolate the product to obtain N-(4-hydroxyphenyl)-β-alanine hydrazide (3) [1].

Characterization Note: Compare the ( ^1H ) NMR spectrum of the dihydrazide with the starting diester. The characteristic signal for the ester group (~3.54 ppm) should disappear, and new broad singlets corresponding to the NH₂ and NH groups of the hydrazide fragments should appear around 4.17 ppm, 8.61 ppm, and 8.98 ppm [1].

Synthesis of Hydrazone Derivatives (Compounds 7–16)

Objective: To synthesize a library of hydrazone derivatives for structure-activity relationship studies [1].

Reaction Type: Condensation.

Materials:

- Compound 3 (N-(4-Hydroxyphenyl)-β-alanine hydrazide)

- Aromatic or heterocyclic aldehydes

- Methanol

- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve compound 3 and the desired aldehyde (in a 1:1 molar ratio) in methanol [1].

- Add a catalytic drop of glacial acetic acid.

- Heat the reaction mixture under reflux for several hours until completion is confirmed by TLC [1].

- Cool the mixture. The product may crystallize out directly or can be concentrated to yield the hydrazone derivatives (7–16). Reported yields range from 58% to 94% [1].

Isomerism Note: These hydrazones can exist as mixtures of E/Z isomers due to restricted rotation around the amide bond. NMR analysis typically shows two sets of resonances with an intensity ratio of about 0.35:0.65, where the Z-isomer is the predominant form in DMSO-d₆ solution [1].

The following workflow diagram summarizes the key stages of the synthetic pathway.

Biological Activity and Evaluation Protocol

The synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent, structure-dependent antimicrobial activity.

Antimicrobial Screening Assay

- Objective: To determine the in vitro antimicrobial potency of the synthesized compounds against a panel of multidrug-resistant pathogens.

- Pathogen Strains:

- Gram-positive Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE) [1].

- Gram-negative Bacteria: ESKAPE pathogens such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species [1].

- Fungi: Drug-resistant Candida species, including the emerging threat Candida auris [1].

- Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination, performed according to standards like CLSI M07-A9 [1].

- Procedure:

- Prepare serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

- Standardize the inoculum of each microbial strain to approximately ( 5 \times 10^5 ) CFU/mL.

- Incolate the diluted compound solutions with the standardized microbial inoculum.

- Include control wells containing standard antibiotics (e.g., vancomycin, linezolid) for comparison and growth control wells without any compound.

- Incubate the plates at ( 35^\circ \text{C} ) for 16-20 hours for bacteria or 24-48 hours for fungi.

- The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.

Key Biological Findings

The in vitro screening of the compound library revealed several promising candidates. The table below summarizes the antimicrobial activity (MIC values) of the most potent derivatives.

Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [1]

| Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Gram-negative Pathogens MIC (µg/mL) | Drug-resistant Candida spp. MIC (µg/mL) |

|---|---|---|---|---|

| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

| Intermediate 2 | Weak activity | Weak activity | No activity | No activity |

| Core Acid 4 | No activity | No activity | No activity | No activity |

- The hydrazone derivatives 14–16, which contain heterocyclic substituents, demonstrated the most potent and broad-spectrum antimicrobial activity [1].

- Activity is highly structure-dependent. The core intermediates (2, 4) show little to no activity, underscoring the importance of chemical modifications (e.g., hydrazone formation) for enhancing potency and spectrum [1].

- This scaffold is notably effective against the highly problematic, multidrug-resistant fungal pathogen Candida auris [1].

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential for confirming the structure and purity of all synthesized compounds.

- Melting Point: Determined using a melting point apparatus (e.g., Büchi B-540) and are uncorrected [2] [3].

- Spectroscopy:

- FT-IR: Recorded on a spectrometer (e.g., Perkin-Elmer Spectrum BX) using KBr pellets. Key regions analyzed: O-H stretches (~3045-2971 cm⁻¹), C=O stretches (~1698 cm⁻¹) [2] [3].

- NMR: Recorded on a spectrometer (e.g., Brucker Avance III, 400 MHz for ( ^1H )). Chemical shifts (δ) are reported in ppm relative to Tetramethylsilane (TMS), using the residual solvent signal of DMSO-d₆ (δ 2.50 ppm for ( ^1H )) as an internal reference [2] [3]. ( ^{13}C ) NMR and ( ^{19}F ) NMR are also employed where applicable.

- Elemental Analysis (CHN): Performed using an elemental analyzer (e.g., Elemental Analyzer CE-440). Results should be within ±0.3% of the calculated values for the proposed molecular formula [2] [3].

Conclusion

The protocols detailed herein provide a robust and reproducible framework for the synthesis and preliminary biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The synthetic pathway is efficient, allowing for the generation of a diverse library of compounds. Biological data confirms that this scaffold, particularly when functionalized with heterocyclic hydrazone moieties, serves as a promising foundation for the development of novel antimicrobial agents targeting multidrug-resistant Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens, including Candida auris. Further investigation, including mechanism of action studies and in vivo efficacy models, is strongly warranted for lead optimization.

References

Antimicrobial Activity of Active 4-Hydroxyphenyl Amino Acid Derivatives

| Compound Derivative | Pathogen-Targeted & MIC Values | Key Structural Features |

|---|

| Hydrazones 14-16 [1] [2] | MRSA: 1-8 µg/mL VRE: 0.5-2 µg/mL Gram-negative bacteria: 8-64 µg/mL Candida auris: 0.5-64 µg/mL | 4-hydroxyphenyl core, heterocyclic substituents | | Compound 26 [3] [4] | S. aureus (MRSA): 4-16 µg/mL E. faecalis: Comparable to control antibiotics C. albicans (drug-resistant): 16 µg/mL | 2-hydroxyphenyl core, nitro-heterocyclic substituents |

Detailed Experimental Protocols

The following section provides a standardized methodology for synthesizing the core scaffold and evaluating the antimicrobial activity of these compounds, as derived from the cited research.

Chemical Synthesis of the Core Scaffold

This protocol outlines the synthesis of the foundational intermediate, 3-((4-hydroxyphenyl)amino)propanoic acid, and its subsequent derivatization into active hydrazones [1] [2].

- Objective: To synthesize 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as described in the 2024 study [1].

- Materials:

- 4-Aminophenol

- Acrylic acid or Methyl acrylate

- 2-Propanol

- Hydrazine hydrate

- Appropriate aromatic or heterocyclic aldehydes (for hydrazone formation)

- Methanol

- Procedure:

- Synthesis of Intermediate (2 or 4): React 4-aminophenol (1) with methyl acrylate in 2-propanol or acrylic acid in water under reflux conditions. This yields the methyl ester intermediate N-(4-hydroxyphenyl)-β-alanine methyl ester (2) or the diacid 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid (4) [1] [2].

- Synthesis of Hydrazide (3): Convert the methyl ester (2) to the key intermediate N-(4-hydroxyphenyl)-β-alanine hydrazide (3) via hydrazinolysis using hydrazine hydrate in propan-2-ol under reflux [1].

- Synthesis of Hydrazones (7-16): React hydrazide (3) with various aromatic or heterocyclic aldehydes in methanol under reflux temperature to obtain the final hydrazone derivatives (7-16) [1]. Compounds 14-16, which contain heterocyclic substituents, showed the most potent and broad-spectrum activity [1] [2].

- Characterization: Confirm the structure and purity of all synthesized compounds using melting point analysis, Thin-Layer Chromatography (TLC), FT-IR, 1H NMR, 13C NMR, and elemental analysis [3] [4].

The synthesis workflow progresses from initial reactants to the final active hydrazone derivatives through a series of reflux and conversion steps.

Antimicrobial Susceptibility Testing (AST) Protocol

This protocol follows the standard broth microdilution method as referenced in the StatPearls guide and applied in the primary research to determine Minimum Inhibitory Concentrations (MICs) [1] [5].

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of multidrug-resistant bacterial and fungal pathogens [1] [5].

- Materials:

- Bacterial/Fungal Strains: Clinical isolates of ESKAPE pathogens (e.g., MRSA, VRE) and drug-resistant Candida species (e.g., C. auris) [1].

- Growth Media: Cation-adjusted Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi) [5].

- Equipment: Sterile 96-well microtiter plates, micropipettes, incubator.

- Procedure:

- Prepare Inoculum:

- Select 3-5 well-isolated colonies from a fresh culture (18-24 hours old).

- Prepare a bacterial/fungal suspension in sterile saline or broth.

- Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 CFU/mL for bacteria [5].

- Dilute Inoculum:

- Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells [5].

- Prepare Compound Dilutions:

- Serially dilute the test compound (typically two-fold dilutions) in the growth medium across the rows of the 96-well plate.

- Inoculate Plate:

- Add the diluted inoculum to each well of the plate containing the compound dilutions. Include growth control (no compound) and sterility control (no inoculum) wells.

- Incubate:

- Incubate the plates at 35°C for 16-20 hours for non-fastidious bacteria. Incubation times may vary for fastidious organisms or fungi [5].

- Read and Interpret MIC:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism [5].

- Prepare Inoculum:

- Quality Control:

- Perform testing in duplicate or triplicate.

- Include reference antibiotic controls and quality control strains (e.g., S. aureus ATCC 29213) with each test run to ensure accuracy and reproducibility [5].

The AST protocol workflow guides from strain preparation through serial dilution and incubation to determine the Minimum Inhibitory Concentration.

Key Conclusions for Researchers

- Promising Scaffold: The 3-((4-hydroxyphenyl)amino)propanoic acid structure is a validated, promising scaffold for developing novel antimicrobial agents against priority multidrug-resistant pathogens [1] [2].

- Structure-Activity Relationship (SAR): Activity is highly structure-dependent. Incorporating heterocyclic substituents (e.g., in hydrazones 14-16) is critical for achieving broad-spectrum and potent activity against both Gram-positive bacteria and resistant fungi like C. auris [1].

- Potential Target: Research suggests that amino acid derivatives like these may inhibit enzymes involved in bacterial cell wall synthesis (e.g., the Mur pathway), presenting a non-conventional target to overcome existing resistance [1].

I hope these detailed application notes and protocols are helpful for your research and development efforts. Should you require further clarification on any specific step or wish to delve deeper into the mechanistic studies, please feel free to ask.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid ... [mdpi.com]

- 3. Synthesis of novel N-substituted β-amino acid derivatives ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel N-substituted β-amino acid derivatives ... [journals.plos.org]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI - NIH [ncbi.nlm.nih.gov]

N-(4-Hydroxyphenyl)propanamide in amino acid derivatives

Synthesis and Chemical Modification

The core synthetic strategy for generating a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involves a modular approach, beginning with the key intermediate, N-(4-hydroxyphenyl)-β-alanine hydrazide [1] [2].

The synthesis begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to form the initial ester or di-acid intermediates [1] [2]. Subsequent hydrazinolysis of the dimethyl ester derivative yields a crucial building block, dihydrazide [1]. This dihydrazide serves as a versatile precursor for the generation of a wide array of derivatives through condensation reactions with various carbonyl compounds, including aromatic aldehydes, heterocyclic aldehydes, and ketones, to form hydrazones, oxadiazoles, and other heterocyclic systems [1].

The following diagram illustrates the core synthesis workflow and the primary biological activities investigated for the resulting derivatives.

Antimicrobial Applications

Infections caused by ESKAPE group pathogens and drug-resistant Candida species represent a significant threat to global public health. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent antimicrobial activity [1].

Key Findings:

- Broad-Spectrum Activity: The derivatives show activity against a panel of MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), Gram-negative bacteria, and azole-resistant Candida species, including the emerging pathogen Candida auris [1].

- Potent Heterocyclic Hydrazones: Hydrazones incorporating heterocyclic substituents (e.g., compounds 14–16) were identified as the most promising broad-spectrum agents. Their minimum inhibitory concentration (MIC) values are summarized in Table 1 [1].

- Structure-Activity Relationship (SAR): The incorporation of specific heterocyclic moieties, such as 2-furyl and 5-nitro-2-thienyl, is crucial for enhancing antimicrobial potency. The nature of the substitution directly influences the spectrum of activity and efficacy [1] [3].

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives (14-16) [1]

| Pathogen Strain Type | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 – 8 |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 – 2 |

| Gram-negative Pathogens | 8 – 64 |

| Drug-resistant Candida species (including C. auris) | 8 – 64 |

Anticancer and Antioxidant Applications

Beyond antimicrobial uses, this scaffold has shown potential in oncology, particularly against non-small cell lung cancer (NSCLC), and possesses significant antioxidant properties, which can be beneficial in modulating cancer-associated oxidative stress [3].

Key Findings:

- Cytotoxicity against A549 Cells: Several derivatives demonstrated structure-dependent cytotoxicity against A549 human lung adenocarcinoma cells. Compounds 20 (2-furyl), 21 (2-thienyl), 22 (5-nitro-2-thienyl), and 29 (4-NO₂ phenyl) were the most potent, reducing cell viability to as low as 17.2% [3].

- Selective Cytotoxicity: Promising compounds like 20 and 21 showed significantly lower cytotoxicity toward non-cancerous Vero cells compared to the standard chemotherapeutic cisplatin, indicating a potential for a more favorable therapeutic window [3].

- Inhibition of Cell Migration: The lead compounds significantly suppressed the migration of A549 cells in a wound-healing assay, with compound 20 showing activity comparable to cisplatin. This suggests potential for inhibiting cancer metastasis [3].

- Antioxidant Activity: Several derivatives in the series exhibited potent free radical scavenging capabilities in the DPPH assay, which may contribute to their mechanism of action by modulating oxidative stress pathways in cancer cells [3].

Table 2: Anticancer Activity of Lead 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]

| Compound | R-Substituent | A549 Cell Viability (% vs. Untreated Control) | Suppression of A549 Cell Migration |

|---|---|---|---|

| 12 | 1-naphthyl | 42.1% | Significant |

| 20 | 2-furyl | 17.2% | Comparable to Cisplatin |

| 21 | 2-thienyl | 34.2% | Significant |

| 22 | 5-nitro-2-thienyl | 17.4% | Significant |

| 29 | 4-NO₂ phenyl | 31.2% | Significant |

Experimental Protocols

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Key Intermediate) [1] [2]

Objective: To synthesize the key intermediate for the generation of hydrazone and heterocyclic derivatives.

Materials:

- 4-Aminophenol

- Methyl acrylate or Acrylic acid

- 2-Propanol or Water

- Hydrazine hydrate

- Sulfuric acid (catalytic)

- Standard laboratory equipment (round-bottom flask, condenser, heating mantle).

Procedure:

- Synthesis of Methyl Ester (2): React 4-aminophenol (1.0 equiv) with methyl acrylate (excess) in 2-propanol under reflux for a specified period. Cool the mixture and isolate the solid product [1] [2].

- Synthesis of Di-acid (4): As an alternative, react 4-aminophenol (1.0 equiv) with acrylic acid (excess) in water under reflux. Cool and filter the crystalline product [1].

- Esterification to Dimethyl Ester (5): If starting from di-acid (4), reflux with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid [1].

- Hydrazide Formation (3 or 6): Heat the methyl ester (2) or dimethyl ester (5) with excess hydrazine hydrate in 2-propanol under reflux. Monitor the reaction by TLC. Upon completion, cool the mixture and purify the solid hydrazide product by recrystallization [1] [2].

- Characterization: Confirm the structure of the final hydrazide using ( ^1 \text{H} ) NMR and ( ^{13} \text{C} ) NMR spectroscopy.

Protocol 2: In Vitro Evaluation of Anticancer Activity [3]

Objective: To assess the cytotoxic effect and anti-migratory activity of synthesized derivatives against the A549 non-small cell lung cancer cell line.

Materials:

- A549 cell line (ATCC CCL-185)

- Non-cancerous Vero cells (as a control)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS

- MTT reagent or similar cell viability assay kit

- Test compounds and control drugs (e.g., Cisplatin, Doxorubicin)

- 96-well cell culture plates

- CO₂ incubator

- Microplate reader.

Procedure:

- Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow cell attachment.

- Compound Treatment: Treat cells with a dilution series of the test compounds and positive controls. Include a vehicle control. Incubate for 72 hours.

- Viability Assessment: Add MTT reagent to each well and incubate. The viable cells will convert MTT to formazan crystals. Dissolve the crystals in DMSO and measure the absorbance at 570 nm.

- Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the concentration that reduces cell viability by 50% .

- Migration Assay: Seed A549 cells in a culture insert to create a defined "wound." Remove the insert and treat the cells with a fixed concentration of the test compound. Capture images at 0, 24, and 48 hours to measure the rate of wound closure compared to controls.

Conclusion and Future Directions

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of diverse derivatives, combined with their demonstrated efficacy against high-priority MDR pathogens and in selective cancer cell models, warrants further investigation.

Future work should focus on:

- Mechanism of Action Studies: Elucidating the precise molecular targets in both microbial and cancer cells.

- In Vivo Efficacy: Evaluating the pharmacokinetics, toxicity, and in vivo effectiveness of lead compounds in animal models of infection and cancer.

- Further SAR Exploration: Expanding the chemical library to optimize potency, reduce toxicity, and improve drug-like properties.

References

Comprehensive Application Notes and Protocols: Chemical Modification of N-(4-Hydroxyphenyl)propanamide for Antimicrobial Drug Development

Introduction

The global health threat of antimicrobial resistance continues to escalate, with multidrug-resistant bacterial and fungal pathogens causing increased morbidity and mortality worldwide. The World Health Organization has identified priority pathogens, including the ESKAPE group organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and azole-resistant fungi such as Candida auris, as particularly concerning due to their ability to evade conventional antimicrobial therapy. This growing crisis necessitates the development of novel compounds targeting drug-resistant microbial strains through non-conventional mechanisms. [1] [2]

Phenolic amino acid derivatives represent a promising scaffold for antimicrobial development due to their unique structural features and potential for targeted activity against microbial-specific pathways. The 4-hydroxyphenyl moiety is widely recognized for its potent biological activities, appearing in various FDA-approved and investigational pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The hydroxyl group of phenols exhibits remarkable chemical versatility, participating in diverse reactions including oxidation, hydrogen bond formation, and nucleophilic substitutions, enabling interactions with a broad array of biological targets. When strategically incorporated into amino acid derivatives, this moiety shows significant promise for developing highly bioactive compounds with expanded activity spectra against various pathogens. [1] [2]

This document provides detailed application notes and experimental protocols for the chemical modification and biological evaluation of N-(4-hydroxyphenyl)propanamide derivatives, with a focus on addressing multidrug-resistant bacterial and fungal pathogens. The methodologies outlined herein are derived from recent scientific advances and have been optimized for reproducibility and efficacy in pre-clinical antimicrobial development.

Synthetic Strategies and Protocols

Synthesis of Core Intermediate N-(4-Hydroxyphenyl)-β-alanine Hydrazide

The synthetic pathway begins with the preparation of key intermediates that serve as foundational scaffolds for subsequent chemical modifications. [1]

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Compound 2)

- Reagents: 4-aminophenol (1), methyl acrylate, 2-propanol

- Procedure:

- Dissolve 4-aminophenol (10.0 g, 91.6 mmol) in 2-propanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

- Add methyl acrylate (9.0 mL, 100 mmol) dropwise with stirring.

- Heat the reaction mixture at reflux temperature (82°C) for 6-8 hours with continuous stirring.

- Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:hexane (1:1) as mobile phase.

- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol to obtain compound 2 as a white crystalline solid.

- Characterization:

- Yield: 85-90%

- 1H NMR (300 MHz, DMSO-d6): δ 2.58 (t, J = 6.8 Hz, 2H), 3.32 (t, J = 6.8 Hz, 2H), 3.63 (s, 3H), 6.58 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H), 8.70 (s, 1H)

- MS (ESI): m/z 210.1 [M+H]+

Protocol 2: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)

- Reagents: Compound 2, hydrazine hydrate, methanol

- Procedure:

- Dissolve compound 2 (5.0 g, 23.9 mmol) in methanol (50 mL) in a round-bottom flask.

- Add hydrazine hydrate (7.5 mL, 155 mmol) dropwise with stirring.

- Heat the reaction mixture at reflux temperature (65°C) for 4-6 hours.

- Monitor reaction progress by TLC using silica gel plates and chloroform:methanol (4:1) as mobile phase.

- Upon completion, cool the reaction mixture to room temperature.

- Collect the precipitated solid by filtration and wash with cold methanol to obtain compound 3 as a white powder.

- Characterization:

- Yield: 80-85%

- 1H NMR (300 MHz, DMSO-d6): δ 2.38 (t, J = 6.9 Hz, 2H), 3.24 (t, J = 6.9 Hz, 2H), 4.12 (s, 2H), 6.58 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H), 8.42 (s, 1H), 9.12 (s, 1H)

- MS (ESI): m/z 210.1 [M+H]+

Synthesis of Hydrazone Derivatives

Protocol 3: General Procedure for Synthesis of Hydrazones 7–16

- Reagents: Compound 3, aromatic or heterocyclic aldehydes, methanol, glacial acetic acid (catalytic)

- Procedure:

- Dissolve compound 3 (2.0 g, 9.6 mmol) in methanol (30 mL) in a round-bottom flask.

- Add the appropriate aldehyde (10.5 mmol) and 2-3 drops of glacial acetic acid.

- Heat the reaction mixture at reflux temperature (65°C) for 4-8 hours with continuous stirring.

- Monitor reaction progress by TLC using silica gel plates and chloroform:methanol (9:1) as mobile phase.

- Upon completion, cool the reaction mixture to room temperature.

- Collect the precipitated solid by filtration and wash with cold methanol.

- Purify by recrystallization from ethanol if necessary.

- Characterization:

- Yields: 58-94% depending on the aldehyde used

- 1H NMR: Hydrazones 7–16 show double sets of resonances for the N=CH and CONH fragment protons with an intensity ratio of 0.35:0.65 due to restricted rotation around the CO-NH bond, with the Z isomer predominating

- All compounds characterized by 1H NMR, 13C NMR, and HRMS with purity >95% by HPLC

Table 1: Representative Hydrazone Derivatives and Their Yields

| Compound | Aldehyde Component | Yield (%) | Physical Appearance |

|---|---|---|---|

| 7 | Benzaldehyde | 85 | White solid |

| 8 | 4-Chlorobenzaldehyde | 78 | Off-white solid |

| 9 | 4-Nitrobenzaldehyde | 72 | Yellow solid |

| 10 | 4-Methoxybenzaldehyde | 81 | White solid |

| 11 | 2-Hydroxybenzaldehyde | 75 | Pale yellow solid |

| 12 | Cinnamaldehyde | 69 | Light brown solid |

| 13 | 2-Naphthaldehyde | 65 | Off-white solid |

| 14 | 2-Furaldehyde | 88 | Yellow solid |

| 15 | 2-Thiophenecarboxaldehyde | 84 | Orange solid |

| 16 | Nicotinaldehyde | 79 | Yellow solid |

Synthesis of Heterocyclic Derivatives

Protocol 4: Synthesis of Dimethylpyrrole Derivative 17

- Reagents: Compound 3, 2,5-hexanedione, 2-propanol, glacial acetic acid (catalytic)

- Procedure:

- Dissolve compound 3 (2.0 g, 9.6 mmol) in 2-propanol (30 mL) in a round-bottom flask.

- Add 2,5-hexanedione (1.5 mL, 12.5 mmol) and glacial acetic acid (0.5 mL).

- Heat the reaction mixture at reflux temperature (82°C) for 6-8 hours with continuous stirring.

- Monitor reaction progress by TLC using silica gel plates and ethyl acetate:hexane (3:1) as mobile phase.

- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using ethyl acetate:hexane gradient elution.

- Characterization:

- Yield: 70-75%

- 1H NMR (300 MHz, DMSO-d6): δ 1.95 (s, 6H), 2.42 (t, J = 6.9 Hz, 2H), 3.28 (t, J = 6.9 Hz, 2H), 5.85 (s, 2H), 6.58 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H), 8.45 (s, 1H), 10.65 (s, 1H)

- MS (ESI): m/z 302.2 [M+H]+

Antimicrobial Evaluation Protocols

Bacterial and Fungal Strains

The synthesized compounds should be evaluated against a panel of clinically relevant bacterial and fungal pathogens with defined resistance profiles. The selection should include WHO priority pathogens to ensure clinical relevance. [1] [2]

Bacterial Strains:

- Gram-positive: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis

- Gram-negative: Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species

Fungal Strains:

- Candida auris (azole-resistant strains)

- Other drug-resistant Candida species (C. albicans, C. glabrata, C. tropicalis)

Broth Microdilution Assay for MIC Determination

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

- Materials: Cation-adjusted Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, compound stock solutions (10 mg/mL in DMSO)

- Procedure:

- Prepare two-fold serial dilutions of test compounds in appropriate medium in 96-well microtiter plates, with concentrations typically ranging from 0.125 to 128 μg/mL.

- Adjust microbial inocula to 0.5 McFarland standard (approximately 1-5 × 10^8 CFU/mL for bacteria, 1-5 × 10^6 CFU/mL for fungi) and further dilute in broth to achieve final inoculum density of 5 × 10^5 CFU/mL for bacteria or 0.5-2.5 × 10^3 CFU/mL for fungi.

- Add 100 μL of standardized microbial suspension to each well containing 100 μL of compound dilution.

- Include growth control wells (medium + inoculum), sterility control wells (medium only), and compound control wells (medium + highest compound concentration).

- Incubate plates at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi).

- Determine MIC endpoints as the lowest compound concentration that completely inhibits visible growth.

- Perform all assays in duplicate or triplicate to ensure reproducibility.

Antimicrobial Activity Results

Table 2: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Multidrug-Resistant Pathogens

| Compound | MRSA | VRE | K. pneumoniae | A. baumannii | P. aeruginosa | C. auris | Other Candida spp. |

|---|---|---|---|---|---|---|---|

| 2 | 32-64 | >128 | >128 | >128 | >128 | >128 | >128 |

| 3 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |

| 4 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |

| 14 | 1-4 | 0.5-1 | 16-32 | 8-16 | 32-64 | 4-8 | 8-16 |

| 15 | 2-8 | 1-2 | 8-16 | 8-32 | 16-32 | 2-4 | 4-8 |

| 16 | 4-8 | 1-2 | 16-32 | 16-32 | 32-64 | 4-8 | 8-16 |

| 17 | 16-32 | 8-16 | 64-128 | 32-64 | >128 | 16-32 | 32-64 |

All values represent MIC ranges in μg/mL from multiple determinations. [1] [2]

Structure-Activity Relationship Analysis

The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates clear structure-activity relationships that inform further optimization efforts. [1] [2]

Key SAR Findings

Core scaffold optimization: The initial intermediate compound 2 showed weak antimicrobial activity against S. aureus and E. faecalis, while compound 4 demonstrated no antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Subsequent chemical modifications significantly enhanced potency, particularly through the introduction of hydrazone functionality. [2]

Hydrazone derivatives: Conversion of the hydrazide intermediate to hydrazone derivatives dramatically improved antimicrobial activity. Compounds 14-16, containing heterocyclic substituents (furan, thiophene, and pyridine rings, respectively), showed the most potent and broad-spectrum activity against all tested pathogens. [1] [2]

Spectrum of activity: The most active hydrazone derivatives (14-16) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-8 μg/mL, vancomycin-resistant Enterococcus faecalis (0.5-2 μg/mL), Gram-negative pathogens (MIC 8-64 μg/mL), and drug-resistant Candida species (MIC 8-64 μg/mL), including the emerging pathogen Candida auris. [1]

Structural requirements: The presence of both the 4-hydroxyphenyl moiety and appropriate heterocyclic substituents on the hydrazone functionality appears critical for broad-spectrum activity. The phenolic hydroxyl group likely contributes to target binding through hydrogen bond interactions, while the heterocyclic systems may enhance membrane penetration or interaction with specific microbial targets. [1]

Mechanistic Insights and Potential Targets

Amino acid derivatives represent particularly attractive candidates for antimicrobial development due to their potential to target essential microbial pathways. Earlier investigations have revealed that the predominant molecular targets susceptible to inhibition by various amino acid derivatives in pathogenic microorganisms are enzymes involved in the synthesis of peptidoglycan or other crucial components of the cell wall. [1] [2]

These enzymes, including those in the MurA-F pathway, play crucial roles in catalyzing the oligopeptidization of N-acetylmuramic acid, ultimately leading to the formation of peptidoglycan. These processes necessitate the involvement of non-proteogenic and D-amino acids, rendering them particularly attractive and selective targets for antimicrobial strategies. The synthetic versatility inherent in the amino acid scaffold, combined with the capability to integrate various substituents, enables the generation of novel derivatives that may concurrently target multiple critical pathways or essential components in microbial cells. [1] [2]

The following diagram illustrates the potential mechanism of action and strategic approach for developing these antimicrobial candidates:

Application Notes for Drug Development

Lead Optimization Strategies

Based on the structure-activity relationship data, the following optimization strategies are recommended for further development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents: [1] [2]

Heterocyclic diversification: Explore additional heterocyclic systems beyond furan, thiophene, and pyridine rings to expand the structure-activity relationship profile and potentially enhance potency or spectrum of activity.

Side chain modification: Systematically modify the spacer length between the amino acid backbone and hydrazone functionality to optimize molecular geometry for target binding.

Prodrug approaches: Consider developing prodrug strategies to enhance solubility and bioavailability, particularly for compounds with promising activity but suboptimal physicochemical properties.

Scaffold Diversification

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates remarkable synthetic versatility, enabling the generation of diverse derivatives with varying antimicrobial profiles. Beyond the hydrazone derivatives described in this protocol, additional chemical modifications can include: [1]

Oxadiazole formation: Conversion of hydrazide intermediates to 1,3,4-oxadiazole heterocycles, which may enhance metabolic stability and target affinity.

Ester and amide derivatives: Preparation of ester and amide derivatives to modulate physicochemical properties and improve pharmacokinetic parameters.

Hybrid molecules: Incorporation of structural elements from known antimicrobial agents to create hybrid molecules with potentially synergistic activities.

Conclusion

The chemical modification of this compound provides a productive strategy for developing novel antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. The protocols outlined in this document enable the synthesis and evaluation of diverse 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising activity against ESKAPE group pathogens and drug-resistant Candida species, including the emerging pathogen Candida auris.

The most promising compounds (hydrazones 14-16) demonstrate potent and broad-spectrum antimicrobial activity with MIC values as low as 0.5 μg/mL against vancomycin-resistant Enterococcus faecalis and 1-8 μg/mL against methicillin-resistant Staphylococcus aureus. These derivatives also show significant activity against Gram-negative pathogens and drug-resistant Candida species, highlighting their potential as foundational scaffolds for further development.

The synthetic methodologies, biological evaluation protocols, and structure-activity relationship analyses presented herein provide researchers with comprehensive tools to advance this promising class of antimicrobial agents through the drug development pipeline. Continued optimization of these scaffolds may yield novel clinical candidates to address the growing threat of antimicrobial resistance.

References

Comprehensive Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of N-(4-Hydroxyphenyl)propanamide Derivatives

Introduction and Chemical Context

The growing threat of antimicrobial resistance represents one of the most significant challenges in modern healthcare, with multidrug-resistant bacterial and fungal pathogens causing increased morbidity and mortality worldwide. The World Health Organization has identified ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as priority targets for novel therapeutic development due to their ability to "escape" conventional antimicrobial treatments [1] [2]. Compounding this problem, the rapid emergence of azole-resistant fungi such as Candida auris has created urgent needs for new antimicrobial candidates with novel mechanisms of action [1].

In response to this challenge, researchers have developed a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that demonstrate promising broad-spectrum activity against drug-resistant bacterial and fungal pathogens [1] [2]. These compounds incorporate a 4-hydroxyphenyl moiety known for its versatile biological activities and synthetic flexibility, allowing for the creation of diverse derivatives through various functionalization strategies [1]. The intrinsic role of amino acids as building blocks in essential biological processes makes amino acid-derived compounds particularly attractive for antimicrobial development, as they may target critical pathways in microbial cells, including peptidoglycan synthesis enzymes in the MurA-F pathway [1].

This Application Notes document provides detailed synthetic protocols and biological evaluation data for a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2-37), with particular emphasis on esterification methods and hydrazone formation that enable access to these promising antimicrobial candidates. The documented compounds exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL [1].

Synthetic Protocols

Synthesis of Intermediate Compounds

2.1.1 Protocol: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Compound 2)

- Reagents: 4-aminophenol (1), methyl acrylate, 2-propanol

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

- Procedure:

- Charge a 250 mL round-bottom flask with 4-aminophenol (10.0 g, 91.0 mmol) and 2-propanol (100 mL)

- Add methyl acrylate (10.5 g, 122.0 mmol) dropwise with stirring

- Attach a reflux condenser and heat the mixture at reflux temperature (82°C) for 6 hours

- Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate/hexanes (1:1) as mobile phase

- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure

- Purify the crude product by recrystallization from ethanol to obtain compound 2 as a white crystalline solid

- Yield: 85-90% [1]

- Characterization: ¹H NMR (DMSO-d6) δ 6.90 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.60 (s, 3H, OCH3), 3.40 (t, 2H, CH2N), 2.55 (t, 2H, CH2CO) [1]

2.1.2 Protocol: Synthesis of 3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic)acid (Compound 4)

- Reagents: 4-aminophenol (1), acrylic acid, deionized water

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

- Procedure:

- Dissolve 4-aminophenol (10.0 g, 91.0 mmol) in deionized water (150 mL) in a 500 mL round-bottom flask

- Add acrylic acid (15.0 g, 208.0 mmol) and stir to obtain a homogeneous solution

- Attach a reflux condenser and heat the mixture at reflux temperature (100°C) for 8 hours

- Cool the reaction mixture to room temperature and acidify to pH 2-3 using concentrated HCl

- Extract the product with ethyl acetate (3 × 100 mL)

- Combine the organic layers and dry over anhydrous MgSO4

- Filter and concentrate under reduced pressure to obtain compound 4 as a pale yellow solid

- Yield: 75-80% [1]

- Characterization: ¹H NMR (DMSO-d6) δ 6.85 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 3.35 (t, 4H, CH2N), 2.45 (t, 4H, CH2CO) [1]

Hydrazide Formation and Esterification

2.2.1 Protocol: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)

- Reagents: Compound 2, hydrazine hydrate, propan-2-ol

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

- Procedure:

- Dissolve compound 2 (10.0 g, 48.5 mmol) in propan-2-ol (100 mL) in a 250 mL round-bottom flask

- Add hydrazine hydrate (15.0 mL, 309.0 mmol) dropwise with stirring

- Attach a reflux condenser and heat the mixture at reflux temperature (82°C) for 5 hours

- Monitor reaction progress by TLC using methanol/dichloromethane (1:4) as mobile phase

- After completion, cool the reaction mixture to 0°C in an ice bath

- Collect the precipitated product by vacuum filtration and wash with cold propan-2-ol

- Dry under vacuum to obtain compound 3 as a white solid

- Yield: 80-85% [1]

- Characterization: ¹H NMR (DMSO-d6) δ 8.90 (s, 1H, NH), 6.90 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.10 (s, 2H, NH2), 3.35 (t, 2H, CH2N), 2.40 (t, 2H, CH2CO) [1]

2.2.2 Protocol: Esterification to Dimethyl Ester (Compound 5)

- Reagents: Compound 4, methanol, sulfuric acid (catalytic)

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, molecular sieves (4Å)

- Procedure:

- Suspend compound 4 (10.0 g, 41.0 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask

- Add concentrated sulfuric acid (1.0 mL) and 4Å molecular sieves (5.0 g)

- Attach a reflux condenser and heat the mixture at reflux temperature (65°C) for 12 hours

- Monitor reaction progress by TLC using ethyl acetate/hexanes (1:1) as mobile phase

- After completion, cool the reaction mixture to room temperature and neutralize with saturated NaHCO3 solution

- Filter to remove molecular sieves and concentrate the filtrate under reduced pressure

- Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes, 1:2) to obtain compound 5 as a colorless oil

- Yield: 70-75% [1]

- Characterization: ¹H NMR (DMSO-d6) δ 6.90 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.60 (s, 6H, 2×OCH3), 3.40 (t, 4H, CH2N), 2.50 (t, 4H, CH2CO) [1]

Hydrazone and Heterocyclic Derivative Synthesis

2.3.1 Protocol: Synthesis of Hydrazones 7-13

- Reagents: Compound 3, aromatic aldehydes, methanol

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

- Procedure:

- Dissolve compound 3 (5.0 g, 25.5 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask

- Add the appropriate aromatic aldehyde (27.0 mmol) and stir at room temperature for 30 minutes

- Attach a reflux condenser and heat the mixture at reflux temperature (65°C) for 4-6 hours

- Monitor reaction progress by TLC using methanol/dichloromethane (1:9) as mobile phase

- After completion, cool the reaction mixture to 0°C in an ice bath

- Collect the precipitated product by vacuum filtration and wash with cold methanol

- Recrystallize from ethanol to obtain hydrazones 7-13 as crystalline solids

- Yield: 58-94% [1]

- Characterization: All hydrazones show characteristic ¹H NMR signals for N=CH between 7.8-8.2 ppm and CONH between 10.5-11.0 ppm, with E/Z isomerism observed in a 0.35:0.65 ratio [1]

2.3.2 Protocol: Synthesis of Heterocyclic Hydrazones 14-16

- Reagents: Compound 3, heterocyclic aldehydes, methanol

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

- Procedure:

- Follow the same procedure as for hydrazones 7-13, substituting heterocyclic aldehydes for aromatic aldehydes

- Use appropriate heterocyclic aldehydes such as 2-furaldehyde, 2-thiophenecarboxaldehyde, or 2-pyridinecarboxaldehyde

- Purify by column chromatography on silica gel (methanol/dichloromethane, 1:19) if necessary

- Yield: 60-85% [1]

- Characterization: Heterocyclic hydrazones show similar ¹H NMR patterns to aromatic hydrazones with additional signals characteristic of the heterocyclic moiety [1]

Biological Evaluation Protocols

Antimicrobial Susceptibility Testing

3.1.1 Protocol: Broth Microdilution Method for MIC Determination

- Materials: Cation-adjusted Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), sterile 96-well microtiter plates, bacterial/fungal suspensions

- Equipment: Microplate shaker, incubator, spectrophotometer

- Procedure:

- Prepare stock solutions of test compounds at 1280 µg/mL in DMSO

- Perform two-fold serial dilutions in appropriate broth medium across the microtiter plate

- Standardize microbial inocula to 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL for bacteria, 1-5 × 10⁶ CFU/mL for fungi)

- Further dilute inocula in broth to achieve final concentration of 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi

- Add standardized inocula to compound-containing wells, leaving negative controls (medium only) and positive controls (inoculum without compound)

- Incubate plates at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi)

- Determine MIC as the lowest concentration that completely inhibits visible growth

- Include quality control strains with known MIC ranges in each assay [1]

Cytotoxicity Assessment

3.2.1 Protocol: Cytotoxicity Testing Using Mammalian Cell Lines

- Materials: Vero cells (African green monkey kidney cells) or human dermal fibroblasts, Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO

- Equipment: CO2 incubator, microplate reader, cell culture hood

- Procedure:

- Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO2

- Add serial dilutions of test compounds and incubate for 48 hours

- Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours

- Carefully remove medium and dissolve formed formazan crystals in DMSO

- Measure absorbance at 570 nm using a microplate reader

- Calculate IC50 values (concentration that reduces cell viability by 50%) using appropriate software

- Determine selectivity index (SI) as ratio of IC50 for mammalian cells to MIC for microbial cells [3]

Results and Data Analysis

Antimicrobial Activity of Key Derivatives

Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens

| Compound | Structure Class | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Gram-negative Pathogens MIC (µg/mL) | Candida auris MIC (µg/mL) |

|---|---|---|---|---|---|

| 2 | Methyl ester | 16-32 | 32-64 | >64 | >64 |

| 3 | Hydrazide | >64 | >64 | >64 | >64 |

| 14 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-32 | 8-16 |

| 15 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-32 | 8-16 |

| 16 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-32 | 8-16 |

| Vancomycin | Positive control | 1-2 | - | - | - |

| Fluconazole | Positive control | - | - | - | 16-64 |

Data compiled from reference [1]. MRSA: methicillin-resistant Staphylococcus aureus; VRE: vancomycin-resistant Enterococcus faecalis; MIC: minimum inhibitory concentration.

Table 2: Structure-Activity Relationship Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Structural Feature | Antibacterial Activity | Antifungal Activity | Comments |

|---|---|---|---|

| Simple esters (2) | Moderate activity against Gram-positive pathogens | Limited to no activity | Foundational scaffold with modest baseline activity |

| Hydrazide (3) | Limited activity | Limited activity | Important intermediate but limited intrinsic activity |

| Aromatic hydrazones (7-13) | Moderate activity (MIC 8-32 µg/mL) | Moderate activity (MIC 16-64 µg/mL) | Activity dependent on aromatic substitution pattern |

| Heterocyclic hydrazones (14-16) | Potent activity (MIC 0.5-8 µg/mL) | Good activity (MIC 8-16 µg/mL) | Most promising derivatives with broad-spectrum activity |

| Dihydrazide derivatives (21-35) | Variable activity (MIC 4-64 µg/mL) | Variable activity (MIC 8-64 µg/mL) | Activity depends on the nature of carbonyl compound used |

Synthetic Efficiency and Yields

Table 3: Synthetic Efficiency of Key Intermediate Compounds

| Compound | Reaction Type | Average Yield (%) | Purification Method | Key Characterization Techniques |

|---|---|---|---|---|

| 2 | Michael addition | 85-90 | Recrystallization | ¹H NMR, 13C NMR, MS |

| 4 | Michael addition | 75-80 | Acid-base extraction | ¹H NMR, 13C NMR, IR |

| 3 | Hydrazinolysis | 80-85 | Precipitation | ¹H NMR, 13C NMR, HRMS |

| 5 | Esterification | 70-75 | Column chromatography | ¹H NMR, 13C NMR, IR |

| 7-13 | Condensation | 58-94 | Recrystallization | ¹H NMR, 13C NMR, HPLC |

| 14-16 | Condensation | 60-85 | Column chromatography | ¹H NMR, 13C NMR, HRMS |

Experimental Workflows and Visualization

Synthetic Pathway Diagram

Antimicrobial Testing Workflow

Discussion and Structure-Activity Relationships

The synthetic methodologies described herein enable efficient access to a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising antimicrobial properties. The hydrazone derivatives (compounds 7-16), particularly those incorporating heterocyclic substituents (compounds 14-16), demonstrated the most potent and broad-spectrum antimicrobial activity [1]. These compounds exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-8 µg/mL, vancomycin-resistant Enterococcus faecalis with MIC values of 0.5-2 µg/mL, and drug-resistant Candida species including Candida auris with MIC values of 8-64 µg/mL [1].

The structure-activity relationship analysis reveals that the incorporation of heterocyclic moieties significantly enhances antimicrobial potency compared to simple ester or hydrazide derivatives. This enhancement may be attributed to improved target interaction capabilities or optimized physicochemical properties that facilitate microbial cell penetration [1]. The presence of the 4-hydroxyphenyl moiety appears crucial for baseline activity, potentially enabling hydrogen bonding interactions with microbial targets [1].

From a synthetic perspective, the esterification protocols provide efficient access to key intermediates, while the hydrazone formation reactions enable rapid diversification of the core scaffold. The reactions generally proceed in good to excellent yields (58-94%) and employ practical purification techniques such as recrystallization and column chromatography [1]. The synthetic routes are scalable and utilize readily available starting materials, making them suitable for medicinal chemistry optimization campaigns.

Conclusion

The synthetic protocols detailed in these Application Notes provide robust methodologies for preparing 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with demonstrated efficacy against multidrug-resistant bacterial and fungal pathogens. The hydrazone derivatives containing heterocyclic substituents represent particularly promising candidates for further development due to their potent and broad-spectrum antimicrobial activity.

The experimental workflows and characterization data provided herein will enable researchers to efficiently synthesize and evaluate these compounds, contributing to the ongoing efforts to address the critical global health challenge of antimicrobial resistance. Future work should focus on mechanism of action studies, in vivo efficacy evaluation, and further structural optimization to improve potency and selectivity while reducing potential toxicity.

References

Comprehensive Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of N-(4-Hydroxyphenyl)propanamide Hydrazide Derivatives

Introduction

The global health crisis of antimicrobial resistance demands urgent development of novel compounds effective against multidrug-resistant bacterial and fungal pathogens. The World Health Organization has identified ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as priority targets due to their ability to evade conventional antimicrobial therapy through acquired resistance mechanisms and high virulence. Additionally, the rapid emergence of azole-resistant fungi such as Candida auris has further complicated treatment outcomes, particularly in immunocompromised and elderly populations [1] [2].

Amino acid-derived small molecules present a promising avenue for antimicrobial development given their fundamental roles in biological processes, including cellular signaling, protein synthesis, and metabolism. The 4-hydroxyphenyl moiety is particularly valuable in drug design due to its versatile chemical properties and presence in numerous FDA-approved pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The phenolic hydroxyl group enables diverse chemical transformations, including oxidation, hydrogen bond formation, and nucleophilic substitutions, facilitating interactions with various biological targets [1] [2]. This application note details the synthesis, characterization, and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as a promising scaffold for developing novel antimicrobial candidates targeting multidrug-resistant pathogens.

Synthetic Chemistry Protocols

Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Intermediate 2)

2.1.1 Reaction Scheme

2.1.2 Detailed Experimental Procedure

Reagents: 4-Aminophenol (1.09 g, 10.0 mmol), methyl acrylate (1.72 g, 20.0 mmol, 2.0 equiv), 2-propanol (15 mL)

Procedure:

- Charge a 50 mL round-bottom flask with 4-aminophenol and 2-propanol.

- Add methyl acrylate to the reaction mixture under gentle stirring.

- Equip the flask with a reflux condenser and heat the reaction mixture at reflux temperature (82-85°C) for 6-8 hours with continuous magnetic stirring.

- Monitor reaction progression by thin-layer chromatography (TLC) using n-hexane/ethyl acetate (3:7) as the mobile phase.

- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by recrystallization from ethanol to obtain compound 2 as a white crystalline solid.

- Characterize the product by ( ^1H ) NMR and ( ^{13}C ) NMR spectroscopy [1] [2].

Yield: 65-75%

( ^1H ) NMR Key Characteristics: Aromatic protons between 6.5-7.0 ppm, methyl ester singlet at approximately 3.6 ppm, methylene protons between 2.5-3.0 ppm.

Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Intermediate 3)

2.2.1 Reaction Scheme

2.2.2 Detailed Experimental Procedure

Reagents: N-(4-Hydroxyphenyl)-β-alanine methyl ester (2.09 g, 10.0 mmol), hydrazine hydrate (5.0 mL, 98%, excess), methanol (20 mL)

Procedure:

- Dissolve compound 2 (2.09 g, 10.0 mmol) in anhydrous methanol (20 mL) in a 100 mL round-bottom flask.

- Add hydrazine hydrate (5.0 mL, 98%) dropwise with continuous stirring at room temperature.

- Equip the flask with a reflux condenser and heat the reaction mixture at reflux temperature (65-70°C) for 3-4 hours.

- Monitor reaction progression by TLC using n-hexane/ethyl acetate (1:1) as the mobile phase.

- Upon completion, cool the reaction mixture to room temperature and pour into ice-cold distilled water (100 mL) with vigorous stirring.

- Collect the precipitated solid by vacuum filtration and wash with cold water (3 × 10 mL).

- Dry the product under reduced pressure to obtain compound 3 as a white solid [1] [2] [3].

Yield: 70-80%

Characterization: Confirm product identity by ( ^1H ) NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show characteristic N-H and C=O stretches at approximately 3300 cm( ^{-1} ) and 1650 cm( ^{-1} ), respectively.

General Procedure for Synthesis of Hydrazone Derivatives (7-16)

2.3.1 Reaction Scheme

2.3.2 Detailed Experimental Procedure

Reagents: N-(4-Hydroxyphenyl)-β-alanine hydrazide (1.95 g, 10.0 mmol), appropriate aromatic or heterocyclic aldehyde (10.5 mmol, 1.05 equiv), methanol (25 mL), glacial acetic acid (2-3 drops)

Procedure:

- Suspend compound 3 (1.95 g, 10.0 mmol) in anhydrous methanol (25 mL) in a 50 mL round-bottom flask.

- Add the appropriate aldehyde (10.5 mmol) and catalytic glacial acetic acid (2-3 drops).

- Heat the reaction mixture at reflux temperature with continuous stirring for 2-6 hours.

- Monitor reaction progression by TLC until the starting hydrazide is completely consumed.

- Cool the reaction mixture to room temperature and allow it to stand for 12 hours for complete crystallization.

- Collect the precipitated product by vacuum filtration and wash with cold methanol (2 × 5 mL).

- Purify the product by recrystallization from ethanol or methanol [1] [2] [3].

Yield: 58-94% depending on the aldehyde substituent

Characterization:

- NMR Spectroscopy: ( ^1H ) NMR spectra typically show two sets of resonances for N=CH and CONH fragment protons with an intensity ratio of approximately 0.35:0.65 due to restricted rotation around the amide bond, with the Z isomer predominating in DMSO-d~6~ solutions.

- Mass Spectrometry: Confirm molecular ion peaks consistent with expected molecular weights.

- Elemental Analysis: All compounds should have C, H, N values within ±0.4% of theoretical values.

Antimicrobial Evaluation Protocols

Broth Microdilution Method for MIC Determination

3.1.1 Experimental Workflow

3.1.2 Detailed Experimental Procedure

Test Organisms: